Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-
Description
Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. Substituted thioureas are pivotal in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity, metal coordination ability, and biological activity .
Properties
CAS No. |
75050-67-8 |
|---|---|
Molecular Formula |
C9H11ClN2S |
Molecular Weight |
214.72 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-methylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
OTIOSGHSOYSVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=S)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(3-chloro-4-methylphenyl)-N-methyl-thiourea
General Synthetic Route Overview
The common synthetic strategy for preparing N-(3-chloro-4-methylphenyl)-N-methyl-thiourea involves:
- Formation of an isothiocyanate intermediate from the corresponding substituted aniline.
- Subsequent reaction of the isothiocyanate with methylamine or a methylating agent to yield the target thiourea derivative.
This approach leverages the high reactivity of isothiocyanates toward nucleophilic amines, enabling efficient thiourea formation.
Detailed Preparation Steps
Step 1: Synthesis of 3-chloro-4-methylaniline
- Starting from commercially available 3-chloro-4-methylphenyl precursors, the amino group is introduced or purified as 3-chloro-4-methylaniline.
- This intermediate is crucial as the aromatic amine that will be converted to the isothiocyanate.
Step 2: Formation of Isothiocyanate Intermediate
- The 3-chloro-4-methylaniline is reacted with thiocarbonyldiimidazole or potassium thiocyanate in the presence of acid chlorides to form the corresponding isothiocyanate.
- For example, potassium thiocyanate reacts with acid chlorides in dry acetone under reflux for 30 minutes to generate the isothiocyanate intermediate in situ.
Step 3: Reaction with Methylamine or Methylating Agent
- The isothiocyanate intermediate is then treated with methylamine or methyl iodide to introduce the N-methyl group, forming N-(3-chloro-4-methylphenyl)-N-methyl-thiourea.
- This step proceeds under mild conditions, often at room temperature, with stirring for several hours to ensure complete conversion.
Alternative Cyclization and Functionalization Methods
- In some advanced synthetic routes, the thiourea intermediate undergoes cyclization using alkyl or arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of alkali metal bases such as sodium hydroxide or potassium hydroxide to form benzimidazole derivatives.
- Chlorination steps using N-chlorosuccinimide (NCS) may be employed to introduce chlorine atoms selectively on the aromatic ring, enhancing biological activity or modifying physical properties.
Experimental Data and Yields
The following table summarizes key reaction conditions, reagents, and yields reported in the literature for the preparation of N-(3-chloro-4-methylphenyl)-N-methyl-thiourea and related derivatives:
Characterization and Analytical Findings
Nuclear Magnetic Resonance (NMR):
- 1H NMR spectra show characteristic singlets for the two N-H protons of the thiourea moiety at approximately 12.16 ppm and 11.82 ppm, indicating successful thiourea formation and intramolecular hydrogen bonding.
- Aromatic protons appear in the 7.3–8.0 ppm range, consistent with the substituted phenyl ring.
-
- Molecular ion peaks consistent with the expected molecular weight of N-(3-chloro-4-methylphenyl)-N-methyl-thiourea confirm the molecular structure.
Summary of Key Research Findings
- The preparation of N-(3-chloro-4-methylphenyl)-N-methyl-thiourea is efficiently achieved via isothiocyanate intermediates formed from substituted anilines and potassium thiocyanate or thiocarbonyldiimidazole.
- Methylation of the thiourea nitrogen is typically performed using methyl iodide or methylamine under mild conditions to yield the target compound with high purity and yield.
- Optional cyclization and chlorination steps enable the synthesis of more complex derivatives with enhanced biological properties.
- Spectroscopic and crystallographic analyses consistently confirm the structure and purity of the synthesized thiourea derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiocarbonyl group (-N-C(S)-N-) acts as a nucleophilic center, enabling reactions with electrophiles such as alkyl halides, isocyanates, and acyl chlorides.
Key Reactions:
-
Reaction with α-Halo Ketones
When reacted with α-halo ketones (e.g., 4-fluorophenacyl bromide) in ethanol under reflux, the thiourea undergoes cyclization to form thiazole derivatives . -
Reaction with Isothiocyanates
The methylated amine group participates in nucleophilic addition with isothiocyanates to form disubstituted thioureas. This reaction is critical for synthesizing hybrid inhibitors with enhanced biological activity .
Cyclization Reactions
Thiourea derivatives are precursors for heterocyclic compounds.
Thiazole Formation
As demonstrated in , the compound reacts with α-halo ketones to yield substituted thiazoles (e.g., N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine).
| Reaction Component | Role | Product Feature |
|---|---|---|
| Thiourea | Nucleophile | Thiazole core |
| 4-Fluorophenacyl bromide | Electrophile | Aromatic fluorophenyl group |
| Ethanol | Solvent | Green chemistry optimization |
Mechanism : The sulfur atom attacks the α-carbon of the halo ketone, followed by bromide elimination and cyclization .
Coordination with Metal Ions
The thiourea sulfur and nitrogen atoms act as ligands for metal coordination, forming complexes with applications in catalysis and materials science .
Example:
-
Copper(II) Complexation
Properties :
Oxidation Reactions
The thiocarbonyl group is susceptible to oxidation, forming sulfonic acids or disulfides under strong oxidizing conditions.
Experimental Findings:
-
H2_22O2_22-Mediated Oxidation
Treatment with hydrogen peroxide converts the thiourea to a urea derivative, replacing sulfur with oxygen :Applications : Used to modulate biological activity by reducing sulfur-related toxicity .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes tautomerization or decomposition:
Acidic Conditions:
-
Protonation of the thiocarbonyl sulfur increases electrophilicity, facilitating hydrolysis to aryl amines and carbon disulfide .
Basic Conditions:
-
Deprotonation of the N-H group enhances nucleophilicity, promoting reactions with electrophiles like alkyl halides .
Comparative Reactivity
The substituents on the aromatic ring significantly influence reactivity:
| Reaction Type | Effect of -Cl Substituent | Effect of -CH Substituent |
|---|---|---|
| Nucleophilic substitution | Enhances electrophilicity | Steric hindrance reduces rate |
| Metal coordination | Increases ligand rigidity | Improves solubility |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that thiourea derivatives can act as protein tyrosine kinase inhibitors, with potential applications in cancer treatment. A study highlighted the design and synthesis of novel thiourea compounds that exhibited significant inhibitory activity against lung adenocarcinoma cell lines. Among the synthesized compounds, some demonstrated up to ten times greater inhibitory activity compared to earlier versions .
Antimicrobial Properties
Thiourea derivatives have shown promising antimicrobial and antiviral activities. A series of thiourea compounds were tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as viruses like HIV-1. Compounds with halogen substitutions exhibited significant antibacterial potency, particularly against methicillin-resistant strains of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 32 µg/mL, indicating their potential as therapeutic agents against multidrug-resistant infections.
Agricultural Applications
Herbicidal and Insecticidal Properties
Thiourea derivatives have been explored for their herbicidal and insecticidal activities. Research has documented their efficacy in controlling various pests and weeds, making them valuable in agricultural practices. The specific structural features of thiourea compounds can enhance their bioactivity, leading to improved pest management strategies .
Material Science Applications
Corrosion Inhibition
Thiourea derivatives are also being studied for their role as corrosion inhibitors in metal protection. Their ability to form complexes with metal ions can provide a protective layer on metal surfaces, reducing corrosion rates significantly. This application is particularly relevant in industrial settings where metal degradation poses economic challenges .
Case Studies
- Antitumor Evaluation : A study conducted by the Shanghai Institute of Materia Medica focused on synthesizing thiourea derivatives as protein tyrosine kinase inhibitors. The results showed that certain compounds significantly inhibited tumor cell growth, suggesting a pathway for developing new cancer therapies .
- Antimicrobial Testing : Another research effort involved testing a range of thiourea derivatives against Mycobacterium tuberculosis strains. The findings indicated that specific compounds could inhibit bacterial growth effectively, highlighting their potential in treating resistant tuberculosis strains .
- Agricultural Efficacy : Field studies demonstrated the effectiveness of thiourea-based pesticides in controlling weed populations while minimizing environmental impact. These findings support the integration of such compounds into sustainable agricultural practices .
Mechanism of Action
The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with analogous thiourea derivatives:
Key Observations :
- Substituent Effects : The 3-chloro-4-methylphenyl group in the target compound provides moderate hydrophobicity (logP ~3.2), intermediate between the more polar 4-fluorobenzoyl derivative (logP 1.8) and the highly lipophilic N-(3-chloro-4-ethoxybenzoyl) analog (logP 4.1) .
- Hydrogen Bonding: All compounds retain two hydrogen bond donors (N–H), critical for interactions in biological systems. The number of acceptors varies with substituent electronegativity (e.g., 5 acceptors in the ethoxy/methoxy derivative vs. 2 in the target compound) .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- (C9H11ClN2S) is notable for its potential therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C9H11ClN2S
- Molecular Weight : Approximately 202.71 g/mol
- Functional Groups : Contains a chloro and a methyl group on the aromatic ring, which influences its biological activity.
1. Anticancer Properties
Thiourea derivatives, including N-(3-chloro-4-methylphenyl)-N-methyl-, have shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant pro-apoptotic activity:
- Cytotoxicity : Studies have demonstrated that thioureas can induce apoptosis in colon cancer cells (SW480, SW620) and prostate cancer cells (PC3) with IC50 values ranging from 1.5 to 10 µM, suggesting a potent anticancer effect .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of interleukin-6 levels .
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiourea Derivative | SW480 | 1.5 | Induction of apoptosis |
| Thiourea Derivative | SW620 | 8.9 | Inhibition of cell proliferation |
| Standard Chemotherapeutic | Cisplatin | <10 | DNA damage induction |
2. Antimicrobial Activity
Thiourea derivatives also exhibit significant antimicrobial properties:
- Antibacterial Activity : Compounds similar to N-(3-chloro-4-methylphenyl)-N-methyl- have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, particularly chlorine at the 3-position, enhances antimicrobial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 - 6.25 |
| Escherichia coli | Varies |
3. Urease Inhibition
Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers:
- Inhibition Potency : Studies have shown that thiourea derivatives can effectively inhibit urease activity, with some compounds demonstrating IC50 values significantly lower than standard thiourea . This suggests their potential as therapeutic agents in managing urease-related disorders.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various thiourea derivatives for their biological activities:
- Synthesis and Characterization : A series of thiourea compounds were synthesized, characterized by spectral data (FTIR, NMR), and evaluated for their biological activities .
- In Vitro Studies : Compounds were subjected to in vitro testing against a panel of cancer cell lines and bacterial strains, revealing substantial cytotoxicity and antimicrobial efficacy .
Q & A
Basic Research Question
- In vitro assays : Test antifungal activity against Pyricularia oryzae using agar dilution methods (MIC values <50 µg/mL suggest potency) .
- SAR benchmarks : Compare with analogs like N-(4-chlorophenyl)-N'-methylthiourea (PubChem CID: 698294) to assess the role of methyl and chloro substituents .
Advanced Research Question
Leverage molecular docking (AutoDock Vina) to predict binding affinities for fungal cytochrome P450 targets. Synthesize fluorinated or brominated analogs to probe electronic effects on bioactivity .
What advanced analytical techniques are essential for characterizing degradation pathways under environmental conditions?
Advanced Research Question
- Photostability : Expose to UV-Vis light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS.
- Hydrolytic stability : Conduct accelerated aging in buffered solutions (pH 4–9) at 40°C, monitoring hydrolysis kinetics via NMR .
- Computational modeling : Use Gaussian09 to simulate transition states for hydrolysis, identifying vulnerable bonds (e.g., C=S cleavage) .
How can process control strategies improve reproducibility in scaled-up synthesis?
Advanced Research Question
Implement Process Analytical Technology (PAT):
- In-line FTIR : Monitor thiourea formation in real-time.
- Crystallization control : Use focused beam reflectance measurement (FBRM) to track particle size distribution during recrystallization .
- Risk assessment : Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., solvent purity, agitation rate) .
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
